

# Foundational Research on Org 25935 in Neuroscience: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |
|----------------------|-----------|-----------|--|--|--|
| Compound Name:       | Org 25935 |           |  |  |  |
| Cat. No.:            | B1248844  | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Org 25935, a selective inhibitor of the glycine transporter type 1 (GlyT1), has been a subject of significant foundational research in neuroscience, primarily for its potential as a therapeutic agent for schizophrenia. The rationale behind its development stems from the glutamate hypofunction hypothesis of schizophrenia, which posits that reduced signaling through the N-methyl-D-aspartate (NMDA) receptor contributes to the pathophysiology of the disorder. Glycine acts as an essential co-agonist at the NMDA receptor, and by blocking its reuptake from the synapse, Org 25935 increases synaptic glycine levels, thereby enhancing NMDA receptor function. This technical guide provides an in-depth overview of the core foundational research on Org 25935, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.

#### **Core Mechanism of Action**

**Org 25935** is a potent and selective, non-competitive inhibitor of GlyT1.[1] Its primary mechanism of action is the blockade of glycine reuptake from the synaptic cleft, leading to an increase in extracellular glycine concentrations. This elevation in synaptic glycine enhances the activation of NMDA receptors, which require both glutamate and a co-agonist (glycine or D-serine) for full activation. By potentiating NMDA receptor-mediated neurotransmission, **Org 25935** is hypothesized to ameliorate the negative and cognitive symptoms associated with schizophrenia.



# **Quantitative Data**

The following tables summarize the key quantitative data from foundational preclinical studies of **Org 25935**.

In Vitro Pharmacology

| Parameter                  | Value                                                                                                                                                              | Species                | Assay Type | Reference |
|----------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------|------------|-----------|
| GlyT1 Inhibition<br>(IC50) | 100 nM                                                                                                                                                             |                        |            |           |
| 162 nM (0.162<br>μmol/L)   | Rat                                                                                                                                                                | Radioligand<br>Binding | [1]        |           |
| Selectivity                | Negligible affinity for GlyT2, dopamine transporter (DAT), serotonin transporter (SERT), norepinephrine transporter (NET), and various neurotransmitter receptors. | Rat                    |            | [1]       |

**In Vivo Effects on Neurochemistry** 

| Brain Region         | Dose           | Percent<br>Increase in<br>Glycine | Species | Reference |
|----------------------|----------------|-----------------------------------|---------|-----------|
| Nucleus<br>Accumbens | 10 mg/kg, i.p. | ~250%                             | Rat     |           |
| Prefrontal Cortex    | 10 mg/kg, i.p. | ~200%                             | Rat     |           |



### **Experimental Protocols**

Detailed methodologies for key experiments cited in the foundational research of **Org 25935** are provided below.

# In Vitro GlyT1 Binding Assay (Radioligand Displacement)

This protocol outlines a typical radioligand binding assay to determine the affinity of **Org 25935** for GlyT1.

- 1. Membrane Preparation:
- Rat forebrain tissue is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
- The homogenate is centrifuged at 48,000 x g for 20 minutes at 4°C.
- The resulting pellet is resuspended in fresh buffer and centrifuged again.
- The final pellet is resuspended in assay buffer and the protein concentration is determined using a Bradford assay.
- 2. Binding Assay:
- The assay is performed in a 96-well plate in a final volume of 250 μL.
- Each well contains:
  - 50 μL of membrane homogenate (50-100 μg of protein)
  - 50 μL of [3H]-Org 25935 (a specific GlyT1 radioligand) at a final concentration of 1 nM.
  - 50 μL of assay buffer or increasing concentrations of unlabeled Org 25935 (for competition binding).
- The plate is incubated at room temperature for 60 minutes.
- 3. Filtration and Scintillation Counting:



- The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
- The filters are washed three times with ice-cold assay buffer to remove unbound radioligand.
- The filters are dried, and scintillation cocktail is added.
- The radioactivity retained on the filters is quantified using a liquid scintillation counter.
- 4. Data Analysis:
- Non-specific binding is determined in the presence of a high concentration of an unlabeled GlyT1 inhibitor (e.g., 10 μM sarcosine).
- Specific binding is calculated by subtracting non-specific binding from total binding.
- IC50 values are determined by non-linear regression analysis of the competition binding data using software such as Prism.
- Ki values can be calculated from IC50 values using the Cheng-Prusoff equation.

## In Vivo Microdialysis for Extracellular Glycine Measurement

This protocol describes the use of in vivo microdialysis to measure changes in extracellular glycine levels in the rat brain following administration of **Org 25935**.

- 1. Surgical Implantation of Microdialysis Probe:
- Male Wistar rats are anesthetized with isoflurane.
- The animal is placed in a stereotaxic frame.
- A guide cannula is implanted, targeting the brain region of interest (e.g., prefrontal cortex or nucleus accumbens).
- The cannula is secured to the skull with dental cement.



- The animals are allowed to recover for at least 48 hours post-surgery.
- 2. Microdialysis Procedure:
- On the day of the experiment, a microdialysis probe (e.g., 2 mm membrane length) is inserted through the guide cannula.
- The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1-2
  μL/min.
- After a stabilization period of at least 60 minutes, dialysate samples are collected every 20 minutes.
- Baseline samples are collected for at least 60 minutes before drug administration.
- Org 25935 or vehicle is administered (e.g., intraperitoneally), and dialysate collection continues for several hours.
- 3. Glycine Analysis:
- Glycine concentrations in the dialysate samples are determined by high-performance liquid chromatography (HPLC) with fluorescence detection after pre-column derivatization with ophthaldialdehyde (OPA).
- 4. Data Analysis:
- The average glycine concentration in the baseline samples is defined as 100%.
- Glycine levels in subsequent samples are expressed as a percentage of the baseline.
- Statistical analysis (e.g., ANOVA with repeated measures) is used to determine the significance of the drug-induced changes in extracellular glycine.

# **Signaling Pathways and Experimental Workflows**

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to **Org 25935** research.





Click to download full resolution via product page

Caption: Mechanism of action of Org 25935 leading to potential therapeutic effects.





Click to download full resolution via product page

Caption: Workflow for an in vitro radioligand binding assay.





Click to download full resolution via product page

Caption: Workflow for an in vivo microdialysis experiment.



#### Conclusion

The foundational research on **Org 25935** provides a strong rationale for its investigation as a potential treatment for schizophrenia. Its selective inhibition of GlyT1 and subsequent enhancement of NMDA receptor function represent a targeted approach to address the glutamatergic hypofunction implicated in the disorder. The quantitative data from preclinical studies demonstrate its potency and in vivo efficacy in modulating synaptic glycine levels. The detailed experimental protocols provided in this guide serve as a resource for researchers seeking to replicate or build upon this foundational work. Further research, including clinical trials, is necessary to fully elucidate the therapeutic potential of **Org 25935** and other GlyT1 inhibitors in the treatment of schizophrenia and other neurological disorders. The GIANT trial, for instance, investigated **Org 25935** as an adjunctive treatment for persistent negative symptoms in schizophrenia, although it did not demonstrate a significant difference from placebo.[2]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Microdialysis in Rodents PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alteration of NMDA receptor trafficking as a cellular hallmark of psychosis PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Foundational Research on Org 25935 in Neuroscience: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1248844#foundational-research-on-org-25935-in-neuroscience]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com